molecular formula C13H17NO3 B2635917 Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate CAS No. 349085-40-1

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate

Cat. No.: B2635917
CAS No.: 349085-40-1
M. Wt: 235.283
InChI Key: SMCXLGABTAGWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 2-(4-isopropylanilino)-2-oxoacetate” is an organic compound that contains an ethyl group, an isopropyl group, an aniline group (an amino group attached to a phenyl group), and an oxoacetate group. These groups are common in organic chemistry and have various properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The exact structure would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the oxoacetate might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-(2-Aminothiazole-4-yl)-2-(Z)-methoxyiminoacetic Acid demonstrates the versatility of ethyl 4-chloroacetoacetate, which shares a structural resemblance with Ethyl 2-(4-isopropylanilino)-2-oxoacetate, highlighting the synthetic utility of ethyl 2-oxoacetate derivatives in constructing complex molecules (Hu Ai-xi, 2007).
  • Research on the Click one-pot synthesis of triazole derivatives, including ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, reveals the potential of these compounds in drug discovery and materials science due to their crystal structures and biological activities (M. N. Ahmed et al., 2016).

Biological Applications and Studies

  • A study on the design, synthesis, and antimicrobial screening of novel indazole bearing oxadiazole derivatives, where Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate was used as a precursor, showcases the application of these compounds in developing antimicrobial agents (Satish M. Ghelani et al., 2017).
  • The synthesis and biological investigations of new thiazolidinone and oxadiazoline coumarin derivatives, starting from ethyl (coumarin-4-oxy)acetate, indicate the potential of ethyl 2-oxoacetate derivatives in generating compounds with antiviral and cytotoxic activities (Omaima Mohamed Abd Elhafez et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)12(15)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCXLGABTAGWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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